3,5-Dimethylheptane

Gas Chromatography Distillation Fuel Characterization

Relying on generic nonane isomers for GC calibration often leads to co-elution and inaccurate quantification. 3,5-Dimethylheptane (CAS 926-82-9) resolves this with a distinct boiling point (136°C), well-characterized 13C NMR spectrum, and reproducible retention time. • Purity >99.0% (GC) ensures baseline separation in complex hydrocarbon analysis. • Validated for use as a retention time marker, surrogate fuel component, and computational modeling standard. • Ambient shipping; available in research and bulk quantities.

Molecular Formula C9H20
Molecular Weight 128.25 g/mol
CAS No. 926-82-9
Cat. No. B146769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylheptane
CAS926-82-9
Molecular FormulaC9H20
Molecular Weight128.25 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)CC
InChIInChI=1S/C9H20/c1-5-8(3)7-9(4)6-2/h8-9H,5-7H2,1-4H3
InChIKeyDZJTZGHZAWTWGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylheptane Technical Baseline


3,5-Dimethylheptane is a branched C9 alkane (nonane isomer) with the molecular formula C₉H₂₀ and a molecular weight of 128.26 g/mol [1]. It features a central heptane backbone with methyl substituents at the 3- and 5-positions, conferring specific stereochemical and physicochemical properties [2]. The compound is a colorless, hydrophobic liquid at ambient temperature, immiscible with water but soluble in common organic solvents . It is primarily utilized as a reference standard in gas chromatography (GC), a model compound in hydrocarbon research, and as an analytical tool for characterizing branched alkane behavior in fuel and petrochemical matrices .

3,5-Dimethylheptane: Why Substitution Fails


In scientific and industrial workflows, branched C9 alkanes are often sourced generically as 'nonane isomers' for applications ranging from GC calibration to fuel blending studies. However, this approach overlooks quantifiable differences in key performance metrics that directly impact experimental validity and process outcomes. The specific 3,5-substitution pattern on the heptane core of 3,5-dimethylheptane yields a unique boiling point (136.1 °C), density, and spectroscopic fingerprint that differ measurably from other common dimethylheptane isomers (e.g., 2,4-dimethylheptane at 133 °C, 3,4-dimethylheptane at 140.6 °C) and the linear n-nonane (151 °C) . More critically, the compound's distinct stereochemical profile (meso/racemic mixtures) and chromatographic retention behavior preclude simple substitution in validated analytical methods [1]. The evidence presented in Section 3 demonstrates that procurement of the correct, well-characterized 3,5-dimethylheptane isomer is essential for reproducible experimental data, particularly in high-resolution separations, spectroscopic identification, and computational modeling studies.

3,5-Dimethylheptane Differential Evidence


Boiling Point Difference in Thermal Separation

3,5-Dimethylheptane exhibits a boiling point of 136.1 °C , which is measurably higher than the 133.0 °C observed for its positional isomer 2,4-dimethylheptane , and significantly lower than the 151.0 °C of the linear n-nonane . This differential establishes a unique retention time window in gas chromatography and a distinct fractionation profile in distillation.

Gas Chromatography Distillation Fuel Characterization

Chromatographic Selectivity for GC-MS

In hydrocarbon analysis, 3,5-dimethylheptane serves as a precise reference standard due to its specific retention index (RI). While exact Kováts indices vary by column phase, the compound's distinct branching pattern yields a reproducible retention time that differentiates it from co-eluting isomers like 2,5-dimethylheptane (boiling point 135.8 °C) and 3,4-dimethylheptane (140.6 °C) . Its high purity grade (≥99.0% by GC) as supplied by specialty vendors ensures it functions as a reliable internal standard for quantifying branched alkanes in petrochemical samples.

Gas Chromatography Mass Spectrometry Analytical Chemistry

13C NMR Fingerprint Differentiation

The molecular symmetry of 3,5-dimethylheptane dictates that its 13C NMR spectrum displays exactly four signals, corresponding to its four magnetically distinct carbon environments [1]. This is in direct contrast to other dimethylheptane isomers: 2,6-dimethylheptane exhibits four signals, 2,4-dimethylheptane exhibits five, and 4,4-dimethylheptane exhibits five [2]. The full 13C NMR spectrum of 3,5-dimethylheptane is archived in the SDBS database (SDBS No. 6574) [3], providing an authoritative reference for compound verification.

NMR Spectroscopy Structural Elucidation Synthetic Chemistry

Physical Property Benchmarks for QC

The experimentally determined density and refractive index of 3,5-dimethylheptane provide additional quantitative benchmarks for purity assessment. Reported values include a density of 0.7225 g/cm³ at 420 °C and a refractive index of 1.4083 at 589.3 nm and 20 °C . These values differ from the corresponding properties of the commonly encountered 2,4-dimethylheptane isomer, which exhibits a density of approximately 0.7206-0.721 g/cm³ and a refractive index of 1.4030-1.4040 .

Quality Control Material Characterization Physical Chemistry

Branching Architecture and Octane Number

Branched alkanes are known to exhibit higher octane numbers than their linear counterparts, a critical parameter in fuel research. While specific octane numbers for pure 3,5-dimethylheptane are not widely published, class-level inference dictates that its 3,5-disubstitution pattern confers a higher octane rating than the linear n-nonane (which has a low research octane number (RON) and is prone to knocking) . This makes 3,5-dimethylheptane a valuable model compound for studying the combustion kinetics and antiknock properties of mid-branched hydrocarbons in surrogate fuel formulations.

Fuel Research Combustion Chemistry Petroleum Engineering

3,5-Dimethylheptane Applications


GC Calibration Standard

Given its unique boiling point (136.1 °C) relative to 2,4- and 3,4-dimethylheptane isomers, 3,5-dimethylheptane serves as an ideal retention time marker for calibrating GC-FID and GC-MS systems analyzing complex hydrocarbon mixtures . Its availability in high purity (>99.0% GC) minimizes co-elution and enables accurate quantification of branched alkanes in petrochemical, environmental, and forensic samples .

NMR Reference for Structure Confirmation

The well-characterized 13C NMR spectrum of 3,5-dimethylheptane, displaying exactly four signals, provides a definitive fingerprint for confirming the identity of this isomer in reaction mixtures or isolated products [1]. This is particularly valuable in synthetic organic chemistry where isomeric byproducts are common, and unambiguous structural elucidation is required for publication or patent filing.

Physical Chemistry Research Model

The precisely defined physical constants of 3,5-dimethylheptane—including its density, refractive index, and vapor pressure—make it a suitable model compound for studying the effects of mid-chain branching on thermodynamic and transport properties [2]. Researchers can use these data to validate computational chemistry models (e.g., density functional theory, molecular dynamics) and to develop group contribution methods for property prediction.

Surrogate Fuel Formulation Model

As a representative mid-branched alkane, 3,5-dimethylheptane is a critical component in designing and validating surrogate fuel mixtures that mimic the combustion behavior of real-world gasoline and jet fuels . Its specific branching pattern influences key combustion parameters such as ignition delay time and species evolution profiles, which are essential for developing accurate chemical kinetic mechanisms .

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